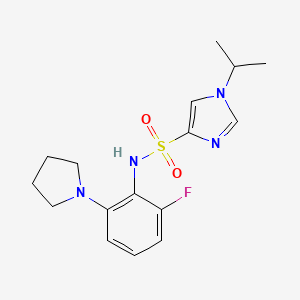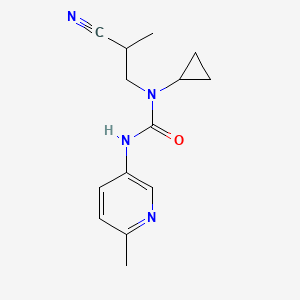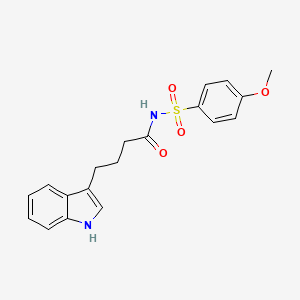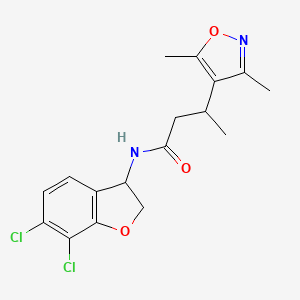
N-(2-fluoro-6-pyrrolidin-1-ylphenyl)-1-propan-2-ylimidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-6-pyrrolidin-1-ylphenyl)-1-propan-2-ylimidazole-4-sulfonamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a complex structure that includes a fluorinated aromatic ring, a pyrrolidine moiety, and an imidazole sulfonamide group, making it a candidate for various biochemical interactions and therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-6-pyrrolidin-1-ylphenyl)-1-propan-2-ylimidazole-4-sulfonamide typically involves multiple steps:
-
Formation of the Fluorinated Aromatic Intermediate: : The initial step involves the introduction of a fluorine atom onto a benzene ring, followed by the attachment of a pyrrolidine group. This can be achieved through electrophilic aromatic substitution reactions using reagents like fluorine gas or N-fluorobenzenesulfonimide (NFSI) and pyrrolidine under controlled conditions.
-
Imidazole Formation: : The next step involves the synthesis of the imidazole ring. This can be done by reacting a suitable dicarbonyl compound with an amine in the presence of an acid catalyst.
-
Sulfonamide Formation: : The final step is the introduction of the sulfonamide group. This can be achieved by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imidazole ring or the sulfonamide group, potentially leading to the formation of amine derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Reduction: Amine derivatives of the imidazole or sulfonamide groups.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N-(2-fluoro-6-pyrrolidin-1-ylphenyl)-1-propan-2-ylimidazole-4-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound can modulate their activity through binding interactions. The fluorinated aromatic ring and the imidazole sulfonamide group are key structural features that facilitate these interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoro-6-pyrrolidin-1-ylphenyl)-1-propan-2-ylimidazole-4-carboxamide
- N-(2-fluoro-6-pyrrolidin-1-ylphenyl)-1-propan-2-ylimidazole-4-thiol
Uniqueness
N-(2-fluoro-6-pyrrolidin-1-ylphenyl)-1-propan-2-ylimidazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which can enhance its solubility and bioavailability compared to similar compounds. Additionally, the specific arrangement of functional groups in this compound may confer unique binding properties and biological activities, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(2-fluoro-6-pyrrolidin-1-ylphenyl)-1-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O2S/c1-12(2)21-10-15(18-11-21)24(22,23)19-16-13(17)6-5-7-14(16)20-8-3-4-9-20/h5-7,10-12,19H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPOLBMJTNSPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NC2=C(C=CC=C2F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(furan-2-yl)tetrazol-2-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7051224.png)
![1-[1-[2-(2-Chlorophenoxy)propanoyl]azetidin-3-yl]-3-methylurea](/img/structure/B7051227.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B7051235.png)

![2-(1-methylpyrazol-4-yl)-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7051245.png)

![2-Hydroxy-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]-2-methyl-4-phenylbutan-1-one](/img/structure/B7051259.png)
![5-ethyl-N,1,3-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7051264.png)
![1,3,5-trimethyl-N-[2-(2-methylphenoxy)cyclohexyl]pyrazole-4-carboxamide](/img/structure/B7051266.png)
![3-[4-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridazine](/img/structure/B7051272.png)
![1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1-methyl-3-(pyridin-2-ylmethyl)urea](/img/structure/B7051286.png)
![[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]-(2-methyl-4-propan-2-ylpyrimidin-5-yl)methanone](/img/structure/B7051292.png)
![1-[5-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B7051299.png)

